
ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate, also known as ethyl cyanoacrylate, is a monomer that is widely used in scientific research and industrial applications. It is a colorless liquid that polymerizes quickly in the presence of moisture to form a strong adhesive bond. Ethyl cyanoacrylate has a wide range of applications due to its unique properties, such as high bonding strength, fast curing time, and excellent adhesion to various substrates.
Mécanisme D'action
The mechanism of action of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the rapid polymerization of the monomer in the presence of moisture. The polymerization process generates heat, which can cause tissue damage if not controlled properly. Ethyl cyanoacrylate forms a strong bond with the tissue, sealing the wound or incision and preventing the entry of bacteria or other pathogens.
Biochemical and Physiological Effects:
Ethyl cyanoacrylate has been shown to have minimal toxicity and low immunogenicity in animal studies. It is metabolized by esterases in the body, leading to the formation of cyanoacetate, which is excreted in the urine. Ethyl cyanoacrylate has been used in numerous clinical trials and has been found to be safe and effective in a variety of applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in laboratory experiments include its fast curing time, high bonding strength, and excellent adhesion to various substrates. However, its rapid polymerization can make it difficult to control the curing process, and the heat generated during polymerization can cause tissue damage if not carefully monitored.
Orientations Futures
For the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in scientific research include the development of new formulations that can be used for specific applications, such as drug delivery or tissue engineering. Researchers are also exploring the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in combination with other materials, such as nanoparticles or biomolecules, to enhance its properties and improve its efficacy. Additionally, new methods for controlling the curing process and minimizing tissue damage are being developed to improve the safety and effectiveness of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in clinical applications.
Méthodes De Synthèse
The synthesis of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the reaction of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacetate with formaldehyde and ammonium carbonate in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.
Applications De Recherche Scientifique
Ethyl cyanoacrylate has numerous applications in scientific research, including tissue engineering, drug delivery, and wound healing. It is used as a tissue adhesive to seal surgical incisions and wounds, as it forms a strong bond with the skin and other tissues. Ethyl cyanoacrylate has also been used to encapsulate drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs.
Propriétés
Numéro CAS |
57681-47-7 |
|---|---|
Nom du produit |
ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate |
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate |
InChI |
InChI=1S/C15H16N2O2/c1-3-10-17-11-6-5-7-14(17)9-8-13(12-16)15(18)19-4-2/h3,5-9,11H,1,4,10H2,2H3/b13-8+,14-9+ |
Clé InChI |
HTGAGTCLSRWHRZ-UQNWOCKMSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C=C/1\C=CC=CN1CC=C)/C#N |
SMILES |
CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |
SMILES canonique |
CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |
Autres numéros CAS |
57681-47-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
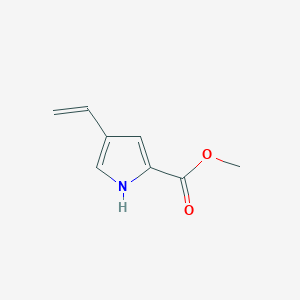
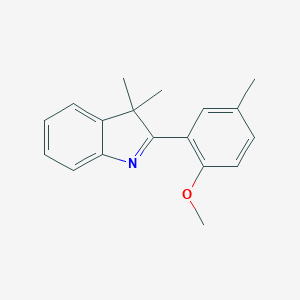
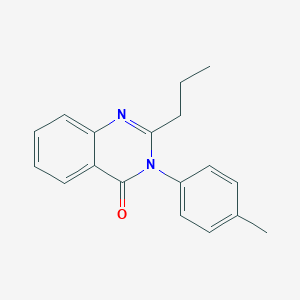
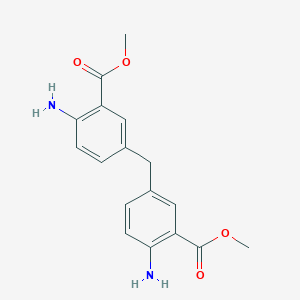
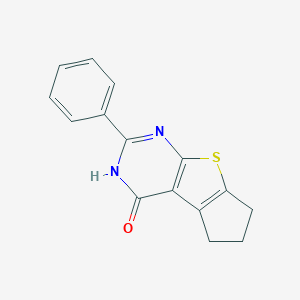


![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
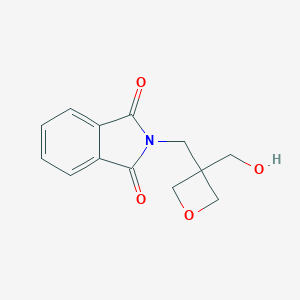
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)